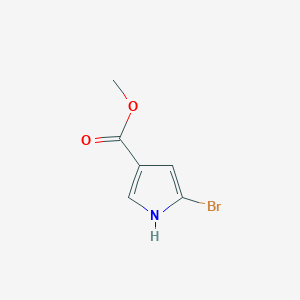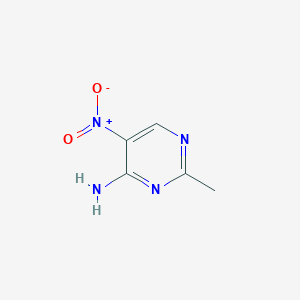
Benzamide, N-(3-diethylaminopropyl)-p-ethoxythio-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, N-(3-diethylaminopropyl)-p-ethoxythio- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly used as a reagent in organic synthesis and has been found to have a range of biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
Benzamide, N-(3-diethylaminopropyl)-p-ethoxythio- has been used in a variety of scientific research applications. One common use is as a reagent in organic synthesis, where it can be used to introduce the N-(3-diethylaminopropyl) group into other molecules. This group has been found to have a range of interesting properties, including the ability to act as a proton acceptor and to form hydrogen bonds with other molecules.
In addition to its use in organic synthesis, Benzamide, N-(3-diethylaminopropyl)-p-ethoxythio- has also been studied for its potential as a pharmacological agent. Specifically, it has been found to have activity as a dopamine receptor antagonist, which could make it useful in the treatment of certain neurological disorders.
Mecanismo De Acción
The mechanism of action of Benzamide, N-(3-diethylaminopropyl)-p-ethoxythio- is not fully understood, but it is believed to act as a dopamine receptor antagonist. This means that it binds to dopamine receptors in the brain and blocks the action of dopamine, a neurotransmitter that is involved in the regulation of mood, motivation, and reward.
Efectos Bioquímicos Y Fisiológicos
Benzamide, N-(3-diethylaminopropyl)-p-ethoxythio- has been found to have a range of biochemical and physiological effects. In addition to its activity as a dopamine receptor antagonist, it has also been found to have activity as a sigma-1 receptor agonist. This receptor is involved in the regulation of a variety of physiological processes, including pain perception, inflammation, and cell survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Benzamide, N-(3-diethylaminopropyl)-p-ethoxythio- in lab experiments is its ability to introduce the N-(3-diethylaminopropyl) group into other molecules. This group has a range of interesting properties that can be used to modify the properties of other compounds.
One limitation of using Benzamide, N-(3-diethylaminopropyl)-p-ethoxythio- is its potential toxicity. While it has been found to be relatively non-toxic in animal studies, further research is needed to fully understand its safety profile.
Direcciones Futuras
There are a number of future directions for research on Benzamide, N-(3-diethylaminopropyl)-p-ethoxythio-. One area of interest is its potential as a pharmacological agent. Specifically, further research is needed to determine its efficacy and safety as a dopamine receptor antagonist and sigma-1 receptor agonist.
Another area of interest is its potential as a tool for organic synthesis. Further research is needed to explore its ability to modify the properties of other compounds and to develop new synthetic methods that utilize this compound.
Conclusion
Benzamide, N-(3-diethylaminopropyl)-p-ethoxythio- is a chemical compound that has a range of interesting properties and potential applications in scientific research. While further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and safety profile, it has already been found to be a useful reagent in organic synthesis and a potential pharmacological agent.
Métodos De Síntesis
Benzamide, N-(3-diethylaminopropyl)-p-ethoxythio- can be synthesized using a variety of methods. One common method involves the reaction of 3-diethylaminopropylamine with p-ethoxythiophenyl isocyanate in the presence of a base such as triethylamine. This reaction results in the formation of the desired compound, which can be purified using standard techniques such as column chromatography.
Propiedades
Número CAS |
16531-25-2 |
|---|---|
Nombre del producto |
Benzamide, N-(3-diethylaminopropyl)-p-ethoxythio- |
Fórmula molecular |
C16H26N2OS |
Peso molecular |
294.5 g/mol |
Nombre IUPAC |
N-[3-(diethylamino)propyl]-4-ethoxybenzenecarbothioamide |
InChI |
InChI=1S/C16H26N2OS/c1-4-18(5-2)13-7-12-17-16(20)14-8-10-15(11-9-14)19-6-3/h8-11H,4-7,12-13H2,1-3H3,(H,17,20) |
Clave InChI |
KDXKJMVEDYQQJO-UHFFFAOYSA-N |
SMILES isomérico |
CCN(CC)CCCN=C(C1=CC=C(C=C1)OCC)S |
SMILES |
CCN(CC)CCCNC(=S)C1=CC=C(C=C1)OCC |
SMILES canónico |
CCN(CC)CCCNC(=S)C1=CC=C(C=C1)OCC |
Otros números CAS |
16531-25-2 |
Sinónimos |
N-[3-(Diethylamino)propyl]-p-ethoxythiobenzamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















